4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both a pyrazole and a furan ring, which contribute to its chemical reactivity and biological properties.
4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound's unique structure allows it to be classified as a bioactive molecule with potential applications in medicinal chemistry .
The synthesis of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine typically involves multistep reactions. One common synthetic route includes the condensation of furan-2-carboxaldehyde with ethyl hydrazine to form an intermediate compound, which is then cyclized to produce the pyrazole ring.
In addition to traditional synthesis methods, microwave-assisted synthesis has been employed to enhance reaction rates and yields. This method utilizes microwave irradiation to accelerate the reaction between furan-2-carboxaldehyde, ethyl hydrazine, and other reagents in the presence of suitable catalysts.
The molecular formula of 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine is C11H15N3O. It has a molecular weight of 205.26 g/mol. The structure can be represented using various chemical notation systems:
| Property | Data |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine |
| InChI | InChI=1S/C11H15N3O/c1-2-9... |
| InChI Key | RCQFUHSMHUWXBP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NN=C1N)CCC2=CC=CO2 |
The presence of both furan and pyrazole rings imparts distinct electronic and steric properties, enhancing its potential for diverse chemical reactivity and biological activity compared to similar compounds.
4-Ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine can undergo various chemical transformations:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common reagents and conditions for these reactions include:
Major products from these reactions include furanone derivatives from oxidation, reduced pyrazole derivatives from reduction, and N-alkyl or N-acyl pyrazole derivatives from substitution reactions.
The mechanism of action for 4-Ethyl-3-(furan-2-y)-1H-pyrazol-5-amine primarily involves its interaction with biological targets through its functional groups. The amine group can act as a nucleophile, facilitating various biochemical interactions that may lead to biological activity. Studies suggest that compounds with similar structures often exhibit significant interactions with enzymes or receptors involved in inflammatory pathways or microbial resistance .
The compound is typically a solid at room temperature, with properties influenced by its molecular structure. Specific melting points or solubility data were not provided in the sources but are generally determined through experimental procedures.
4-Ethyl-3-(furan-2-y)-1H-pyrazol-5-amine exhibits typical chemical behavior associated with amines and heterocycles, including basicity due to the nitrogen atoms in the pyrazole ring. It can engage in hydrogen bonding due to its amine functionality, affecting its solubility and reactivity in various solvents.
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) for structural elucidation .
4-Ethyl-3-(furan-2-y)-1H-pyrazol-5-amine has potential applications in medicinal chemistry as a building block for synthesizing more complex heterocyclic compounds. It has been investigated for its bioactive properties, particularly in developing new pharmaceuticals targeting inflammation and microbial infections . Its unique structure may also allow for further modifications leading to novel therapeutic agents.
The classical route involves a Knorr-type pyrazole synthesis. Furan-2-carboxaldehyde reacts with ethyl acetoacetate under basic conditions to form an ethylenic intermediate (furan-2-yl)but-2-en-1-one). Subsequent cyclocondensation with hydrazine hydrate (NH₂NH₂·H₂O) yields the target pyrazole-5-amine. Regioselectivity arises from preferential nucleophilic attack at the β-carbon of the enone system, positioning the furan ring at C3 and the amine at C5. This method typically achieves 60–75% yields but requires extensive purification to remove regioisomeric impurities [6].
Microwave irradiation significantly optimizes the cyclization step. A representative protocol involves irradiating a mixture of furan-2-carboxaldehyde, ethyl acetoacetate, and hydrazine hydrochloride (molar ratio 1:1:1.2) in ethanol at 120°C for 15–20 minutes. This reduces reaction time from hours (conventional reflux) to minutes while boosting yields to 85–92%. The rapid, uniform heating minimizes side products like dihydropyrazoles or hydrolyzed intermediates. Green chemistry metrics show a 40% reduction in energy consumption and solvent waste compared to thermal methods [4].
Table 2: Comparative Analysis of Synthetic Methods
| Method | Reaction Time | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Conventional Reflux | 4–6 hours | 60–75 | Low equipment cost | Low regioselectivity; high energy |
| Microwave-Assisted | 15–20 minutes | 85–92 | High efficiency; improved regiocontrol | Specialized equipment required |
| Solvent-Free Grinding | 45–60 minutes | 78–85 | No solvent; simple workup | Scalability challenges |
The C5-amine group undergoes nucleophilic reactions:
The furan moiety offers orthogonal reactivity:
Table 3: Representative Derivatives and Applications
| Derivative Structure | Synthetic Route | Potential Application |
|---|---|---|
| N-Benzoyl-4-ethyl-3-(furan-2-yl)-1H-pyrazol-5-amine | Amidation with benzoyl chloride | Antimicrobial agents |
| 4-Ethyl-3-(5-nitro-furan-2-yl)-1H-pyrazol-5-amine | Furan nitration | Antiprotozoal prodrugs |
| 3-(Tetrahydrofuran-2-yl)-4-ethyl-1H-pyrazol-5-amine | Catalytic hydrogenation | BRAF kinase inhibitors [8] |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: